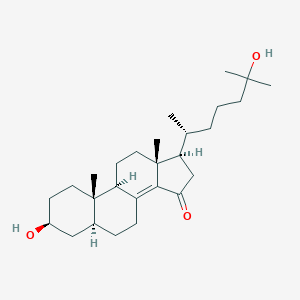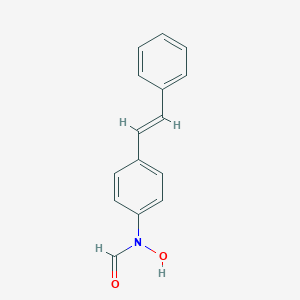
2,6-Bis(carboxymethyl)-4,4-dimethylmorpholinium
Descripción general
Descripción
Bis(carboxymethyl) compounds are a broad group of compounds that contain two carboxymethyl groups. They are often used in various chemical reactions due to their reactivity .
Synthesis Analysis
While specific synthesis methods for “2,6-Bis(carboxymethyl)-4,4-dimethylmorpholinium” are not available, similar compounds such as 2,6-bis(hydroxymethyl)pyridine have been synthesized using whole-cell biocatalysis .Chemical Reactions Analysis
The chemical reactions involving bis(carboxymethyl) compounds can vary widely depending on the specific compound and reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and reactivity. These properties can be determined experimentally or predicted based on the compound’s structure .Aplicaciones Científicas De Investigación
Luminescent Rhenium(I) N-Heterocyclic Carbene Complexes : This study discusses complexes containing 4,4‘-bis(carbomethoxy)-2,2‘-bipyridine, a compound structurally related to 2,6-Bis(carboxymethyl)-4,4-dimethylmorpholinium, and their excited-state properties. These complexes show emission at room temperature and are studied for their potential in luminescence applications (Xue et al., 1998).
Hemiacylcarnitiniums as Carnitine Acyltransferase Inhibitors : The synthesis of related morpholinium compounds and their enzymatic evaluations as inhibitors of carnitine acyltransferase is explored. This suggests potential applications in biochemistry and pharmacology (Gandour et al., 1992).
Platinum(II) NCN Pincer Complexes : The synthesis of related 2,6-bis(4‘,4‘-dimethyl-2‘-oxazolinyl)phenylplatinum(II) complexes is reported, indicating the use of such structures in catalysis for carbon-carbon bond formation (Fossey & Richards, 2004).
Europium(III) Luminescent Chelates : This research describes chelates formed with europium(III) and a compound similar to 2,6-Bis(carboxymethyl)-4,4-dimethylmorpholinium, showing potential in developing luminescent materials (Latva et al., 1996).
Bis(cyclopeptide) for Sulfate Sensing : This study involves the development of a bis(cyclopeptide) for selective sensing of sulfate in aqueous solutions, indicating potential applications in analytical chemistry (Reyheller & Kubik, 2007).
Safety and Hazards
Direcciones Futuras
The future directions for research on a specific compound depend on its potential applications in fields such as medicine, materials science, or environmental science. Without specific information on “2,6-Bis(carboxymethyl)-4,4-dimethylmorpholinium”, it’s difficult to predict future research directions .
Propiedades
IUPAC Name |
2-[(2R,6S)-6-(carboxymethyl)-4,4-dimethylmorpholin-4-ium-2-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-11(2)5-7(3-9(12)13)16-8(6-11)4-10(14)15/h7-8H,3-6H2,1-2H3,(H-,12,13,14,15)/t7-,8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSQZULQAKPXLL-OCAPTIKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CC(OC(C1)CC(=O)[O-])CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(C[C@@H](O[C@@H](C1)CC(=O)[O-])CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis(carboxymethyl)-4,4-dimethylmorpholinium | |
CAS RN |
111690-58-5 | |
| Record name | 2,6-Bis(carboxymethyl)-4,4-dimethylmorpholinium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111690585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



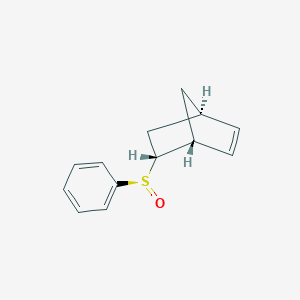

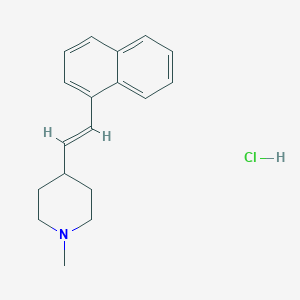
![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10,12-pentahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B218996.png)
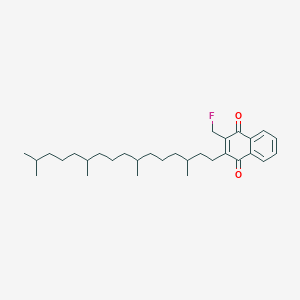
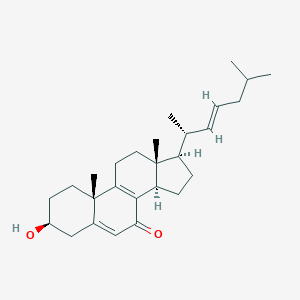


![(13Z)-10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[(E)-4-phenylbut-3-en-2-yl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone](/img/structure/B219058.png)
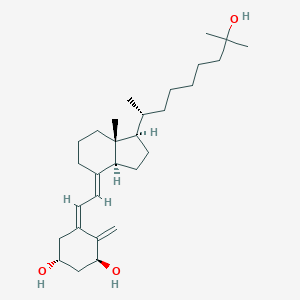
![(3R,4S)-3-[(2R)-1-methylpyrrolidin-2-yl]dithiolan-4-ol](/img/structure/B219069.png)
